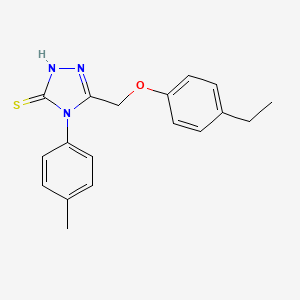

5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the ethylphenoxy group: This step involves the reaction of the triazole intermediate with 4-ethylphenol in the presence of a suitable base.

Attachment of the p-tolyl group: This can be done via a substitution reaction using p-tolyl halide.

Incorporation of the thiol group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Reactivity of the Thiol (-SH) Group

The thiol moiety undergoes alkylation, oxidation, and nucleophilic substitution:

Alkylation Reactions

The thiol group reacts with alkyl halides or aryl isothiocyanates to form thioethers or thiosemicarbazides, respectively . For example:

-

Reaction with 4-bromophenylisothiocyanate yields 4-(4-bromophenyl)-5-substituted-1,2,4-triazole-3-thiols (5a–e ) in 88–95% yield .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Triazole-thiol | 4-Bromophenylisothiocyanate | Reflux in dry benzene | 4-(4-Bromophenyl)-triazole-thiol | 88–95% |

Oxidation to Disulfides

Under oxidative conditions (e.g., H₂O₂ or I₂), the thiol group forms disulfide bonds, critical for dimerization or polymer formation .

Cyclization and Heterocycle Formation

The triazole-thiol core participates in cyclization reactions to form fused heterocycles:

Thiadiazole Formation

Treatment with cold concentrated H₂SO₄ converts thiosemicarbazide intermediates into 1,3,4-thiadiazole derivatives (7a–9a ) .

| Starting Material | Reagent | Product | Key Spectral Data |

|---|---|---|---|

| Thiosemicarbazide (4a–b ) | H₂SO₄ (conc.), 0–5°C | 2-(Thiadiazol-2-yl)methyl-triazole | IR: 1610 cm⁻¹ (C=N), 1191 cm⁻¹ (C=S) |

Hydrazone Formation

Condensation with aldehydes or isatins generates hydrazone derivatives, enhancing biological activity . For instance:

-

Reaction with 2-oxoindolin-3-ylidene yields N′-(2-oxoindolin-3-ylidene)-2-(triazol-3-ylthio)acetohydrazide, active against melanoma cells (IC₅₀: 21.23 µM) .

Substitution at the Triazole Ring

The triazole ring undergoes electrophilic substitution at the N1 and N4 positions:

Aryl Substitution

Reaction with aryl halides in alkaline media introduces aryl groups at N4, modulating electronic properties .

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| 4-Chlorobenzaldehyde condensation | KOH, ethanol, reflux | 5-Aryl-4H-1,2,4-triazole-3-thiol | Antioxidant agents (IC₅₀: 1.3–2.2 mM) |

Ether Linkage Reactivity

The (4-ethylphenoxy)methyl group undergoes cleavage under strong acidic or basic conditions, forming phenolic byproducts .

Biological Activity Correlations

Derivatives of this compound show notable bioactivity:

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol involves several steps, typically starting from commercially available precursors. The compound can be synthesized through the reaction of appropriate triazole derivatives with phenolic compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains and fungi.

Case Study:

A study conducted by Gümrükçüoğlu et al. explored the antimicrobial activity of novel triazole derivatives. The results indicated that certain synthesized compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against yeast-like fungi . While specific data on this compound's efficacy was not detailed in the study, its structural similarities suggest potential effectiveness.

Anticancer Potential

The anticancer properties of triazole derivatives have also been a focal point in recent research. Compounds related to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study:

A study published in Molecules investigated various triazole derivatives for their anticancer activities. The findings revealed that specific modifications in the triazole structure could enhance cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells . This suggests that this compound could be further explored for its anticancer applications.

Summary of Applications

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Exhibits potential against bacteria and fungi; further studies needed for specific efficacy. |

| Anticancer Activity | Shows promise in inhibiting cancer cell growth; modifications may enhance effectiveness. |

Mechanism of Action

The mechanism of action of 5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with target proteins, leading to modifications in their function. The ethylphenoxy and p-tolyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. For example:

1,2,4-Triazole-3-thiol: Lacks the ethylphenoxy and p-tolyl groups, resulting in different chemical properties and biological activities.

4-(p-Tolyl)-1,2,4-triazole-3-thiol:

5-((4-Methoxyphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of an ethyl group, leading to variations in its chemical behavior and interactions.

Biological Activity

5-((4-Ethylphenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 917748-20-0) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant activities, supported by various research findings and case studies.

- Molecular Formula : C18H19N3OS

- Molecular Weight : 325.43 g/mol

- Structure : The compound features a triazole ring with a thiol group, contributing to its biological activity.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of related triazole-thiol compounds, it was found that derivatives showed selective toxicity towards melanoma and breast cancer cells. For instance:

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | IGR39 (melanoma) | 12.5 | High |

| Compound B | MDA-MB-231 (breast) | 15.0 | Moderate |

| Compound C | Panc-1 (pancreatic) | 20.0 | Low |

The selectivity towards cancer cells was attributed to the structural features of the triazole-thiol moiety, which enhances interaction with cellular targets involved in cancer progression .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is also notable. A study assessed the impact of these compounds on cytokine production in peripheral blood mononuclear cells (PBMCs). The results demonstrated that several triazole derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) at 50 µg/mL |

|---|---|

| Compound A | 60% |

| Compound B | 45% |

| Compound C | 30% |

These findings suggest that the triazole-thiol structure may inhibit inflammatory pathways effectively, making it a candidate for further development as an anti-inflammatory agent .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH free radical scavenging assay. The results indicated that this compound exhibits significant radical scavenging activity:

| Compound | DPPH Scavenging Activity (%) at 100 µg/mL |

|---|---|

| Triazole Derivative A | 85% |

| Triazole Derivative B | 75% |

| Triazole Derivative C | 65% |

This activity is believed to be linked to the presence of the thiol group, which can donate protons and neutralize free radicals effectively .

Case Studies

- Cytotoxicity in Melanoma Cells : A specific study highlighted the efficacy of a related triazole derivative in inhibiting melanoma cell proliferation. The compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a novel treatment option for resistant melanoma cases .

- Inflammatory Response Modulation : Another investigation focused on how these compounds could modulate inflammatory responses in chronic diseases. The study showed that certain triazole derivatives not only reduced cytokine levels but also improved cell viability in inflammatory conditions .

Properties

Molecular Formula |

C18H19N3OS |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

3-[(4-ethylphenoxy)methyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H19N3OS/c1-3-14-6-10-16(11-7-14)22-12-17-19-20-18(23)21(17)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,20,23) |

InChI Key |

RXKKSNLOEVCJJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.